2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-2-furylmethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a furylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-2-furylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-chlorobenzyl chloride.
Formation of the Hydrazide: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Condensation with Furylmethylidene: Finally, the compound is formed by condensing the hydrazide with furfural under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cells, suggesting that it may be useful in cancer therapy.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-2-furylmethylidene]acetohydrazide involves multiple pathways:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Material Enhancement: When used in polymers, the compound interacts with the polymer matrix, enhancing its thermal and mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-2-furylmethylidene]acetohydrazide lies in its combination of a thiadiazole ring, a chlorobenzyl group, and a furylmethylidene moiety. This unique structure imparts specific properties such as enhanced antimicrobial and anticancer activities, as well as improved thermal and mechanical properties when used in materials.
Properties
Molecular Formula |
C16H13ClN4O2S3 |
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Molecular Weight |
425.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C16H13ClN4O2S3/c17-12-5-3-11(4-6-12)9-24-15-20-21-16(26-15)25-10-14(22)19-18-8-13-2-1-7-23-13/h1-8H,9-10H2,(H,19,22)/b18-8+ |
InChI Key |
WZWVWOIWPXCRLG-QGMBQPNBSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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